methyl 4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxylate is an organic compound known for its unique chemical structure. The compound integrates multiple functional groups such as ethoxy, tetrazole, and piperazine, making it a subject of interest for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxylate typically involves a multi-step process:
Formation of the tetrazole ring: This step usually involves the reaction of an appropriate nitrile with sodium azide in the presence of a catalyst like zinc chloride.
Ethoxylation: 4-ethoxyphenyl bromide is typically prepared through an ethoxylation reaction involving bromination followed by the substitution with sodium ethoxide.
Coupling reaction: The ethoxyphenyl tetrazole is then coupled with a piperazine derivative through a nucleophilic substitution reaction, resulting in the desired compound.
Industrial Production Methods
In an industrial setting, the synthesis might involve:
Use of continuous flow reactors to ensure precise control over reaction conditions.
Scaling up the synthesis by optimizing the reaction time, temperature, and pressure for each step.
Implementing purification techniques like crystallization or chromatography to obtain high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes several types of chemical reactions:
Oxidation: It can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogenation or reduction using agents like lithium aluminum hydride can occur.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, especially at the piperazine and tetrazole rings.
Common Reagents and Conditions
Oxidation: Typically performed under acidic conditions with potassium permanganate.
Reduction: Conducted in an inert atmosphere with lithium aluminum hydride in dry ether.
Substitution: Solvents like dimethyl sulfoxide or dichloromethane are used, with reagents like sodium hydride or bromine.
Major Products
Oxidation yields various carboxylic acids or alcohol derivatives.
Reduction leads to amine derivatives.
Substitution reactions yield a variety of functionalized piperazines and tetrazoles.
Scientific Research Applications
Methyl 4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxylate has numerous applications:
Chemistry: Used as a building block in the synthesis of more complex molecules due to its diverse functional groups.
Biology: Functions as a ligand in binding studies involving receptors or enzymes.
Medicine: Investigated for potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Employed in material science for developing new materials with specific properties.
Mechanism of Action
The compound exerts its effects through various mechanisms depending on its application:
Molecular Targets: Binds to specific receptors or enzymes, modulating their activity.
Pathways Involved: Interacts with signaling pathways, influencing cellular responses like proliferation, apoptosis, or differentiation.
Comparison with Similar Compounds
When compared with similar compounds like 4-(4-methoxyphenyl)-1H-tetrazole or methyl 4-((1-(4-methylphenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxylate:
The presence of the ethoxy group in methyl 4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxylate can influence its reactivity and binding properties.
Its unique structural features contribute to its distinct behavior in various reactions and applications.
List of Similar Compounds
4-(4-methoxyphenyl)-1H-tetrazole
Methyl 4-((1-(4-methylphenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxylate
Ethyl 4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxylate
That’s all the juicy details for you! The world of organic chemistry is intricate and endlessly fascinating. Curious about any other compounds or scientific phenomena?
Properties
IUPAC Name |
methyl 4-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6O3/c1-3-25-14-6-4-13(5-7-14)22-15(17-18-19-22)12-20-8-10-21(11-9-20)16(23)24-2/h4-7H,3,8-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCTVCFPBNJRJOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.